molecular formula C9H13NO2 B2547741 2-(3-Cyanocyclohexyl)acetic acid CAS No. 1368387-53-4

2-(3-Cyanocyclohexyl)acetic acid

Cat. No.: B2547741
CAS No.: 1368387-53-4
M. Wt: 167.208
InChI Key: ZUHZXCWLAYQRPX-UHFFFAOYSA-N
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Description

2-(3-Cyanocyclohexyl)acetic acid is a cyclohexaneacetic acid derivative featuring a cyano (-CN) substituent at the 3-position of the cyclohexyl ring. The compound’s molecular formula is likely C₉H₁₃NO₂, consisting of a cyclohexyl ring with a cyano group and an acetic acid side chain.

Properties

IUPAC Name

2-(3-cyanocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h7-8H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZXCWLAYQRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanocyclohexyl)acetic acid typically involves the following steps:

  • Cyclohexanone Formation: Cyclohexanone is prepared through the oxidation of cyclohexanol.

  • Cyanation: Cyclohexanone undergoes a cyanation reaction to introduce the cyano group, forming 3-cyanocyclohexanone.

  • Hydrolysis: The cyano group is then hydrolyzed to form the carboxylic acid group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyanocyclohexyl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The acetic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives such as amides or esters.

  • Reduction: Amines such as 3-cyanocyclohexylamine.

  • Substitution: Various substituted acetic acids or derivatives.

Scientific Research Applications

2-(3-Cyanocyclohexyl)acetic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other chemical compounds.

  • Biology: It can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Cyanocyclohexyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-(3-Cyanocyclohexyl)acetic acid and analogous cyclohexaneacetic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications
This compound (hypothetical) -CN C₉H₁₃NO₂ 179.21 (calculated) High polarity due to -CN; moderate acidity (pKa ~4-5, estimated) Potential use in medicinal chemistry (e.g., enzyme inhibition or drug design)
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid -CF₃ C₉H₁₃F₃O₂ 210.19 Electron-withdrawing -CF₃ group; increased acidity (pKa ~3-4) Pharmaceutical intermediates or agrochemical synthesis
2-(3-Methylcyclohexyl)acetic acid -CH₃ C₉H₁₆O₂ 156.23 Lipophilic; lower acidity (pKa ~5-6) Industrial applications (e.g., surfactants, lubricants)
2-(3,3-Dimethylcyclohexyl)acetic acid -C(CH₃)₂ C₁₀H₁₈O₂ 170.25 Steric hindrance from -C(CH₃)₂; reduced reactivity Specialty polymers or fine chemical synthesis
2-(3-Oxocyclohexyl)acetic acid -CO (keto group) C₈H₁₂O₃ 156.18 Reactive keto group; prone to nucleophilic addition Precursor in natural product synthesis (e.g., terpenes or steroids)
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid -CH₂C(O)NH₂ C₁₀H₁₇NO₃ 199.25 Amide functionality; enhanced hydrogen-bonding capacity Biochemical research (protein interactions, enzyme studies)

Structural and Electronic Effects

  • Cyano (-CN) vs.
  • Methyl (-CH₃) vs. Cyano (-CN): The -CH₃ group (electron-donating) reduces acidity (higher pKa) compared to -CN , making this compound a stronger acid.
  • Keto (-CO) vs. Cyano (-CN): The keto group in 2-(3-Oxocyclohexyl)acetic acid enables reactions like aldol condensation, whereas -CN may participate in nitrile-specific transformations (e.g., hydrolysis to carboxylic acids) .

Crystallographic and Hydrogen-Bonding Behavior

Compounds like 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid and 2-(3-Bromo-4-methoxyphenyl)acetic acid form stable crystal structures via O—H···O hydrogen bonds. Similarly, this compound may form dimeric structures through carboxylic acid hydrogen bonding, though steric effects from the -CN group could alter packing efficiency.

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